

Navigating the Ambiguity of "HPCR" in Cellular Biology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	HPCR	
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An in-depth analysis of the acronym "HPCR" reveals a significant challenge in identifying a singular, universally recognized cellular target within the biological and drug development research landscape. Initial investigations predominantly associate "HPCR" with "High-Pressure Common Rail," a fuel injection system used in diesel engines. This highlights a crucial point of ambiguity when addressing this topic from a biological perspective.

For researchers, scientists, and drug development professionals, precision in terminology is paramount. The acronym "HPCR" does not correspond to a well-established protein, gene, or signaling pathway in standard biological databases. However, considering the possibility of a typographical error or a less common abbreviation, several plausible protein candidates have been identified that bear resemblance to the requested acronym and are relevant to the specified audience.

This guide will present the most likely candidates for "**HPCR**" based on current scientific literature. We urge the reader to consider which of these entities aligns with their research interests. Upon clarification, a comprehensive technical guide detailing cellular targets, binding partners, signaling pathways, and experimental protocols can be provided for the specified molecule.

Potential Protein Candidates for "HPCR"

The following proteins are presented as potential subjects of interest based on their acronyms and relevance to disease and drug development:



HCCR (Human Cervical Cancer Oncogene)

The Human Cervical Cancer Oncogene (HCCR) has been identified as a negative regulator of the tumor suppressor protein p53. Its overexpression has been noted in certain cancers, making it a potential therapeutic target.

- Function: Primarily known for its role in oncogenesis, HCCR appears to function by inhibiting the activity of p53, a critical protein in preventing cancer formation.
- Clinical Relevance: HCCR has been proposed as a biomarker for hepatocellular carcinoma.
 [1] Studies have shown its overexpression in tumor tissues compared to non-tumorous tissues.
 [1] For early-stage hepatocellular carcinoma, HCCR detection has shown higher sensitivity than alpha-fetoprotein, a commonly used biomarker.

HAVCR1 (Hepatitis A Virus Cellular Receptor 1)

Hepatitis A Virus Cellular Receptor 1 (HAVCR1), also known as Kidney Injury Molecule 1 (KIM-1), is a type I transmembrane protein involved in immune regulation and viral entry.

- Function: HAVCR1 plays a role in T-helper cell development and the regulation of asthma and allergic diseases.[2] It also functions as a receptor for the Hepatitis A virus, as well as other viruses like Ebola and Marburg viruses, by binding to phosphatidylserine on the viral membrane.[2] Additionally, it is implicated in kidney injury and repair.[2]
- Clinical Relevance: As a receptor for multiple viruses, HAVCR1 is a potential target for antiviral therapies. Its role in immune modulation and kidney disease also presents opportunities for drug development in these areas.

CCHCR1 (Coiled-Coil Alpha-Helical Rod Protein 1)

Coiled-Coil Alpha-Helical Rod Protein 1 (CCHCR1), also referred to as HCR in some literature, is a protein that has been investigated for its potential role in psoriasis.

 Function: CCHCR1 is thought to be a regulator of mRNA metabolism through its interaction with mRNA-decapping protein 4 and is considered a component of P-bodies, which are sites of mRNA metabolism.[3]



• Clinical Relevance: Genetic polymorphisms in the CCHCR1 gene have been associated with psoriasis, suggesting it may be a susceptibility gene for this autoimmune disease.[3][4][5]

Other Possibilities

Other protein names that bear some resemblance to the "**HPCR**" acronym include:

- PROCR (Protein C Receptor): Involved in the regulation of coagulation and inflammation.
- PTPRC (Protein Tyrosine Phosphatase Receptor Type C): Also known as CD45, a crucial regulator of immune cell signaling.

Path Forward

To proceed with the development of a detailed technical guide that meets the core requirements of data presentation, experimental protocols, and visualization of signaling pathways, it is essential to first definitively identify the target molecule. We request that the user specify which of the aforementioned proteins, or an alternative not listed, is the intended subject of this inquiry. Once the target is clarified, a comprehensive and tailored guide will be generated.

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 To cite this document: BenchChem. [Navigating the Ambiguity of "HPCR" in Cellular Biology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b375219#cellular-targets-and-binding-partners-of-hpcr]

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